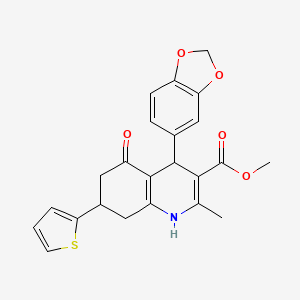![molecular formula C27H16BrCl2NO2 B11650661 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11650661.png)
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: , commonly referred to as (E)-3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-5-phenyl-2-pyrrolidinone , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The furan-2-yl group contributes to its aromatic character.
- The dichlorophenyl and bromophenyl substituents enhance its chemical reactivity.
- The pyrrolidinone ring imparts rigidity and stability.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-bromobenzaldehyde with 2,3-dichloroaniline under basic conditions, followed by cyclization to form the pyrrolidinone ring. The reaction proceeds via an imine intermediate.
Industrial Production: In industry, this compound is synthesized using efficient and scalable methods. For example, microwave-assisted reactions or continuous flow processes have been employed to improve yields and reduce reaction times.
Analyse Chemischer Reaktionen
Reactivity:
(E)-3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-5-phenyl-2-pyrrolidinone: participates in various chemical reactions:
Oxidation: It can undergo oxidation at the furan ring or the phenyl groups.
Reduction: Reduction of the carbonyl group forms the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like or are used.
Reduction: or are common reducing agents.
Substitution: Various nucleophiles (e.g., , , or ) can replace halogens.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding furan-2-carboxylic acid.
- Reduction produces the alcohol derivative.
- Substitution leads to various derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across disciplines:
Chemistry: It serves as a versatile building block for the synthesis of other heterocyclic compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antitumor, or antimicrobial effects.
Industry: It may be used in the development of novel materials or catalysts.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrrolidinone derivatives, the unique combination of the bromophenyl, dichlorophenyl, and furan-2-yl moieties sets this compound apart. Similar compounds include 2-phenylpyrrolidin-3-one and 4-phenylpyrrolidin-2-one .
: Reference 1 :
Eigenschaften
Molekularformel |
C27H16BrCl2NO2 |
|---|---|
Molekulargewicht |
537.2 g/mol |
IUPAC-Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2,3-dichlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16BrCl2NO2/c28-20-11-9-18(10-12-20)25-14-13-21(33-25)15-19-16-24(17-5-2-1-3-6-17)31(27(19)32)23-8-4-7-22(29)26(23)30/h1-16H/b19-15+ |
InChI-Schlüssel |
TWUAHDYQPAPWGZ-XDJHFCHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=C(C(=CC=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=C(C(=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650597.png)
![N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11650598.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11650600.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11650611.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650617.png)

![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![5-[(2-methylpropoxy)methyl]-3-{(2E)-2-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B11650634.png)
![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)

![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650657.png)
